molecular formula C13H14N2O2 B10911271 Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate

Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10911271
M. Wt: 230.26 g/mol
InChI Key: CNKIGAJICWOROD-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a methyl ester group at position 3 and a 4-methylbenzyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

The compound’s molecular formula is inferred as C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol (calculated). Its structure combines lipophilic (4-methylbenzyl) and polar (carboxylate ester) groups, which may influence solubility, crystallinity, and interaction with biological targets.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-10-3-5-11(6-4-10)9-15-8-7-12(14-15)13(16)17-2/h3-8H,9H2,1-2H3

InChI Key

CNKIGAJICWOROD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methylbenzyl bromide with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for modifying solubility and biological activity.

Reaction TypeReagents/ConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux, 6 hours1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid85%
Basic Hydrolysis2M NaOH, ethanol, refluxSodium 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate90%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of the ester, forming a tetrahedral intermediate that collapses to release the carboxylate.

Transesterification

The ester group reacts with alcohols to form alternative esters, enabling tailored physicochemical properties.

Reaction TypeReagents/ConditionsProductYieldReference
Ethanol TransesterificationEthanol, H₂SO₄, refluxEthyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate75%

Key Notes :

  • Acid catalysis facilitates nucleophilic acyl substitution.

  • Reaction efficiency depends on alcohol nucleophilicity and steric factors.

Oxidation Reactions

The methyl group on the benzyl substituent can be oxidized to a carboxylic acid under strong conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Benzyl Methyl OxidationKMnO₄, H₂SO₄, 100°C, 4 hours1-(4-carboxybenzyl)-1H-pyrazole-3-carboxylate60%

Mechanistic Pathway :

  • Sequential oxidation of the methyl group to alcohol, aldehyde, and finally carboxylic acid.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective nitration, guided by the electron-withdrawing ester group.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C, 2 hoursMethyl 1-(4-methylbenzyl)-5-nitro-1H-pyrazole-3-carboxylate50%

Regiochemical Control :

  • The ester group at position 3 directs nitration to position 5 (meta) .

Alkylation and Acylation

The pyrazole nitrogen at position 2 can undergo further functionalization if activated.

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, pyridine, RTMethyl 1-(4-methylbenzyl)-2-acetyl-1H-pyrazole-3-carboxylate40%

Limitations :

  • Position 1 is blocked by the benzyl group, restricting alkylation to position 2 if feasible.

Reduction Reactions

The ester group can be reduced to a primary alcohol, altering the compound’s hydrophobicity.

Reaction TypeReagents/ConditionsProductYieldReference
LiAlH₄ ReductionLiAlH₄, THF, 0°C to RT, 2 hours(1-(4-methylbenzyl)-1H-pyrazol-3-yl)methanol65%

Side Reactions :

  • Over-reduction of the pyrazole ring is avoided by controlled conditions.

Cyclization and Heterocycle Formation

The compound serves as a precursor in multi-step syntheses of fused heterocycles.

Reaction TypeReagents/ConditionsProductYieldReference
CondensationHydrazine hydrate, ethanol, reflux1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-4-one55%

Applications :

  • Used to generate bioactive heterocycles for pharmaceutical screening .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity : Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate has been studied for its potential as an anticancer agent. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, a study demonstrated that certain structural modifications enhanced cytotoxicity against these cell lines, indicating the compound's potential in cancer therapy .

Anti-inflammatory Effects : This compound has also shown promise in alleviating inflammation. It serves as a scaffold for developing drugs targeting inflammatory pathways, making it valuable in treating conditions such as arthritis and other inflammatory diseases .

Analgesic Properties : In addition to anti-inflammatory effects, this compound is being explored for its analgesic properties. Its ability to modulate pain pathways could lead to new treatments for chronic pain conditions.

Agricultural Chemistry

Development of Herbicides and Fungicides : The compound is utilized in agricultural chemistry for developing herbicides and fungicides, which help protect crops from pests and diseases. This application is crucial for improving agricultural yields and ensuring food security .

Eco-friendly Practices : Research is ongoing to explore the compound's role in developing eco-friendly chemical processes within agriculture, contributing to sustainable practices that minimize environmental impact while maximizing crop protection .

Material Science

Advanced Materials Development : this compound is investigated for its potential in creating advanced materials, including polymers and coatings. These materials can exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Research

Biochemical Assays : The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. By understanding these interactions, researchers can gain insights into disease mechanisms and develop targeted therapies .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)0.58
HepG2 (Liver Cancer)0.39
HCT-116 (Colon Cancer)0.300

Table 2: Applications in Agricultural Chemistry

Application TypeDescriptionReference
HerbicidesDevelopment of compounds to protect crops
FungicidesFormulation of agents to combat fungal diseases
Eco-friendly PracticesSustainable chemical processes in agriculture

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications Reference
This compound (Target) 1: 4-methylbenzyl; 3: methyl ester C₁₃H₁₄N₂O₂ 230.26 Not reported Inferred agrochemical/pharma use
Methyl 5-(3-iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate 1: 4-methylsulfonylphenyl; 3: methyl ester; 5: 3-iodophenyl C₁₈H₁₆IN₂O₄S 482.93 Yellow solid (79% purity) SPECT tracer for COX-2 imaging
Ethyl 5-(4-hydroxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate (30k) 1: 4-methylbenzyl; 3: ethyl ester; 5: 4-hydroxyphenyl C₂₁H₂₂N₂O₃ 351.2 [M+H]+ White solid (m.p. 147–148°C) Pharmaceutical lead compound
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate 1: 4-formylphenyl; 3: methyl ester C₁₂H₁₀N₂O₃ 230.22 Not reported Intermediate for further synthesis
Methyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (JRD1169) 1: 4-methylphenyl; 3: methyl ester; 5: methyl C₁₃H₁₄N₂O₂ 230.26 Not reported Commercial availability (AldrichCPR)

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Polarity and Solubility :

    • The 4-hydroxyphenyl group in 30k () increases polarity compared to the target compound, likely enhancing water solubility. Conversely, the 3-iodophenyl and methylsulfonyl groups in Compound 9 () introduce bulkiness and reduce solubility, making it suitable for lipid-rich biological environments .
    • The methyl ester in the target compound and JRD1169 () offers moderate lipophilicity, balancing membrane permeability and solubility .

Spectroscopic and Analytical Data

  • 1H NMR Trends :

    • Pyrazole protons in the target compound and analogs resonate between δ 6.5–8.0 ppm, with shifts influenced by electron-withdrawing/donating substituents (e.g., iodophenyl in Compound 9 causes downfield shifts) .
    • Methyl groups (e.g., 4-methylbenzyl) typically appear as singlets near δ 2.3–2.5 ppm .
  • Mass Spectrometry :

    • Molecular ion peaks ([M+H]+) for methyl/ethyl esters align with calculated weights (e.g., 351.2 for 30k vs. 230.22 for the target compound) .

Biological Activity

Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C12H13N2O2
Molecular Weight: 219.25 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C1=NN(C=C1)C(C)C

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrazole Ring: The reaction between 4-methylbenzyl hydrazine and ethyl acetoacetate under acidic conditions leads to the formation of the pyrazole ring.
  • Carboxylation: Subsequent reaction with methyl chloroformate introduces the carboxylate group, yielding the final product.

This method has been optimized for yield and purity, often utilizing solvents like ethanol or methanol in reflux conditions.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MICs) in the range of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies revealed that this compound inhibits cell proliferation in several cancer cell lines, including HeLa and A375, with IC50 values indicating potent activity at micromolar concentrations . The mechanism appears to involve induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, although detailed mechanistic studies are still ongoing .

Case Study 1: Antimicrobial Efficacy

In a study assessing various pyrazole derivatives, this compound was found to be one of the most effective compounds against a panel of bacterial strains. The study utilized standard disk diffusion methods to evaluate antimicrobial activity, confirming its potential for further development as an antibiotic agent .

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer effects of this compound on human tumor cell lines. The results demonstrated significant inhibition of cell growth, with mechanisms involving apoptosis being confirmed through flow cytometry assays. This supports its candidacy for further development in cancer therapeutics .

Comparative Analysis

To contextualize the activity of this compound, a comparison with similar pyrazole derivatives was conducted:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
This compound32–64 (S. aureus)15 (HeLa)
Pyrazole Derivative A64–128 (E. coli)20 (A375)
Pyrazole Derivative B16–32 (S. aureus)10 (HeLa)

Q & A

Q. What are the common synthetic routes for Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including cyclocondensation of hydrazines with β-keto esters or via triazenylpyrazole intermediates. For example, a related compound, 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile, was synthesized using azido(trimethyl)silane and trifluoroacetic acid in methylene chloride, achieving 88% yield after purification via flash chromatography . Key optimization strategies include:

  • Temperature control : Warming reactions gradually (e.g., 0°C to 50°C) to minimize side products.
  • Catalyst selection : Acidic conditions (e.g., TFA) enhance azide incorporation.
  • Purification : Dry-load silica gel chromatography with cyclohexane/ethyl acetate gradients improves resolution.

Q. How can structural confirmation be reliably performed for this compound?

Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR analysis : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with predicted values (e.g., δ 7.54 ppm for pyrazole protons in CDCl3_3) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. SHELX is robust for small-molecule refinement, even with twinned data .
  • Mass spectrometry : High-resolution MS (HRMS-EI) validates molecular formulas (e.g., C12_{12}H10_{10}N6_6 requires m/z 238.0961) .

Q. What are the primary applications of this compound in medicinal chemistry?

Pyrazole-3-carboxylates are key intermediates for bioactive hybrids. For instance:

  • HDAC inhibitor conjugates : Carboxylic acid derivatives (e.g., compound [5] in ) are coupled to amine linkers for anticancer activity.
  • Triazole-pyrazole hybrids : These show antimicrobial potential, synthesized via CuAAC reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

Contradictions in NMR or IR spectra often arise from solvation effects or tautomerism. Mitigation strategies:

  • Solvent standardization : Use deuterated solvents consistently (e.g., CDCl3_3 vs. DMSO-d6_6).
  • DFT calculations : Compare experimental 13C^{13}C-NMR shifts with Gaussian/B3LYP/6-31G* predictions.
  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria .

Q. What methods are effective in assessing the compound’s purity and stability under storage?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 0.1% TFA) to detect impurities <0.1%.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC (Rf_f = 0.58 in cyclohexane/EtOAc 2:1) .
  • Mass balance assays : Combine LC-MS and 1H^1H-NMR to quantify degradation products.

Q. How can crystallographic data be leveraged to predict biological activity?

  • Docking studies : Align the compound’s crystal structure (e.g., from SHELXL-refined .cif files) with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.
  • Pharmacophore mapping : Identify hydrogen-bonding motifs (e.g., ester carbonyl interactions) critical for binding .

Methodological Challenges

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

  • Exothermic reactions : Use continuous flow reactors for azide incorporations to control heat dissipation.
  • Byproduct formation : Optimize stoichiometry (e.g., 7.5 equiv azido(trimethyl)silane) to suppress side reactions .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large batches.

Q. How can researchers address low yields in coupling reactions involving this compound?

  • Activation agents : Use HATU or EDCI for amide bond formation instead of DCC.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 100°C) for ester hydrolysis .

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